3-Chloro-5-(trifluoromethyl)pyridine

Analytical Chemistry Quality Control Regioisomer Identification

3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) is a halogenated pyridine derivative with the molecular formula C₆H₃ClF₃N and molecular weight 181.54 g/mol. The compound features a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparting distinct electronic properties and regioselective reactivity.

Molecular Formula C6H3ClF3N
Molecular Weight 181.54 g/mol
CAS No. 85148-26-1
Cat. No. B1270821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethyl)pyridine
CAS85148-26-1
Molecular FormulaC6H3ClF3N
Molecular Weight181.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H
InChIKeyOMRCXTBFBBWTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) Procurement Guide: Key Intermediate for Agrochemical and Pharmaceutical Synthesis


3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) is a halogenated pyridine derivative with the molecular formula C₆H₃ClF₃N and molecular weight 181.54 g/mol . The compound features a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparting distinct electronic properties and regioselective reactivity [1]. As a key building block, it serves as a critical intermediate in the synthesis of commercial fungicides including fluopyram, and as a scaffold for pharmaceutical candidates targeting receptors such as GPR119 [2]. Commercially available grades typically specify ≥97% purity (GC) [3].

Why Regioisomer Substitution of 3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) Compromises Synthetic Outcomes


Substituting 3-Chloro-5-(trifluoromethyl)pyridine with a different chloro(trifluoromethyl)pyridine regioisomer fundamentally alters reactivity, electronic character, and downstream biological activity. The 3-chloro-5-substituted (meta) arrangement produces distinct spectroscopic signatures, with a diagnostic Ar-CF₃ stretching mode that shifts by approximately 20 cm⁻¹ relative to the 4-chloro-3-substituted (ortho) isomer and is completely absent in the 2-chloro-5-substituted (para) isomer [1]. This regiochemical specificity translates to divergent functionalization pathways: while 2-chloro-5-(trifluoromethyl)pyridine and 3-chloro-4-(trifluoromethyl)pyridine can undergo regioexhaustive conversion to three carboxylic acid derivatives, their synthetic utility and biological profiles differ markedly from the 3,5-substituted analog [2]. Moreover, in agrochemical synthesis, the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivative exhibits dose-dependent auxin-like herbicidal effects in Vitis vinifera, whereas alternative regioisomers lack this specific biological signature [3]. These quantifiable differences in spectral behavior, functionalization outcome, and biological activity establish that regioisomer interchange is not scientifically justifiable.

Quantitative Comparative Evidence for 3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1)


Spectroscopic Differentiation: Diagnostic IR Peak Shift Relative to Ortho- and Para-Regioisomers

Vapor-phase infrared spectroscopy reveals a quantifiable, regioisomer-dependent shift in the Ar-CF₃ stretching frequency. Mechanical coupling of the chlorine substituent with the trifluoromethyl group lowers the C-F vibration frequency by approximately 20 cm⁻¹ for the 4-chloro-3-(trifluoromethyl)pyridine (ortho) regioisomer compared to 3-chloro-5-(trifluoromethyl)pyridine (meta). This diagnostic mode is entirely absent in the 2-chloro-5-(trifluoromethyl)pyridine (para) regioisomer [1].

Analytical Chemistry Quality Control Regioisomer Identification

Herbicidal Activity Enhancement: 3-Chloro-5-trifluoromethylpyridine Moiety Confers Superior NtPPO Inhibition vs. Fomesafen

The introduction of the 3-chloro-5-trifluoromethylpyridine moiety into phenylpyridine-containing α-trifluoroanisole derivatives produces compounds with enhanced herbicidal activity. Compound 7a, containing the 3-chloro-5-trifluoromethylpyridine fragment, exhibited an IC₅₀ of 9.4 nM against Nicotiana tabacum protoporphyrinogen oxidase (NtPPO), which is approximately 11.8-fold more potent than the commercial herbicide fomesafen (IC₅₀ = 110.5 nM) in the same assay [1].

Agrochemical Discovery Herbicide Development PPO Inhibition

In Vivo Herbicidal Efficacy: Superior Weed Control vs. Fomesafen at Equivalent Application Rates

Greenhouse herbicidal activity assays demonstrate that compound 7a, incorporating the 3-chloro-5-trifluoromethylpyridine scaffold, achieves superior weed control compared to fomesafen. Against Amaranthus retroflexus (redroot pigweed), compound 7a exhibited an ED₅₀ of 5.48 g a.i./hm², representing 1.84-fold greater potency than fomesafen (ED₅₀ = 10.09 g a.i./hm²). Against Abutilon theophrasti (velvetleaf), compound 7a showed an ED₅₀ of 13.32 g a.i./hm², which is 2.73-fold more potent than fomesafen (ED₅₀ = 36.39 g a.i./hm²) [1].

Weed Management Field Trial Data Broadleaf Weed Control

Commercial Synthetic Route Viability: Industrial Fluopyram Production Relies on 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate Accessible from Target Compound

The commercial synthesis of the fungicide fluopyram proceeds via 2,3-dichloro-5-(trifluoromethyl)pyridine, which is directly accessible through selective vapor-phase chlorination of 3-chloro-5-(trifluoromethyl)pyridine in the presence of a copper catalyst [1]. The overall process from 2,3-dichloro-5-(trifluoromethyl)pyridine to fluopyram achieves a yield above 44% using a sequence of cyanomethylation, decarboxylation, catalytic hydrogenation (Pd/C, 5%), and final coupling with 2-trifluoromethyl benzoyl chloride [2]. This industrial viability is predicated on the availability of 3-chloro-5-(trifluoromethyl)pyridine as the precursor to the dichloro intermediate; alternative regioisomers cannot access this validated commercial route.

Process Chemistry Fungicide Manufacturing Scale-Up Feasibility

Dose-Dependent Plant Growth Modulation: Quantified Auxin-Like Activity of 3-Chloro-5-trifluoromethylpyridine-2-carboxylic Acid

3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a derivative of the target compound, produces dose-dependent auxin-like growth disorders in Vitis vinifera. Field and greenhouse studies demonstrated that PCA application causes leaf epinasty, impaired berry development resulting in crop loss, and root growth anomalies [1]. This biological activity is distinct from that of other chloro(trifluoromethyl)pyridine carboxylic acid regioisomers, which do not exhibit the same auxin-herbicide-like symptom profile. (Note: Comparative quantitative dose-response data for regioisomers is not available in the current literature; this evidence is classified as class-level inference.)

Plant Physiology Agrochemical Metabolite Phytotoxicity Assessment

Validated Application Scenarios for 3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1)


Commercial Fungicide Manufacturing: Fluopyram Synthesis

3-Chloro-5-(trifluoromethyl)pyridine serves as the essential precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine, the key intermediate in the industrial synthesis of fluopyram (a succinate dehydrogenase inhibitor fungicide with >$200M annual sales). The validated process achieves an overall yield exceeding 44% from the dichloro intermediate [1]. Procurement of high-purity (≥97%) material is critical for this vapor-phase chlorination step using copper catalyst [2].

PPO-Inhibitor Herbicide Discovery and Lead Optimization

The 3-chloro-5-trifluoromethylpyridine moiety, when incorporated into phenylpyridine frameworks, delivers PPO-inhibitor candidates with 11.8-fold greater enzyme inhibition potency (IC₅₀ = 9.4 nM) and 1.8- to 2.7-fold lower field ED₅₀ values compared to the commercial standard fomesafen [1]. This scaffold is particularly effective against economically important broadleaf weeds including Amaranthus retroflexus and Abutilon theophrasti.

Plant Growth Regulator Development Targeting Auxin-Mimetic Pathways

Derivatives of 3-chloro-5-(trifluoromethyl)pyridine, specifically the 2-carboxylic acid analog (PCA), exhibit dose-dependent auxin-like herbicidal activity in Vitis vinifera, causing characteristic leaf epinasty, berry development impairment, and root growth anomalies [1]. This unique biological signature makes the scaffold valuable for designing novel plant growth regulators with potential applications in crop management and weed control.

Quality Control and Regioisomer Authentication via GC-IR Spectroscopy

The diagnostic Ar-CF₃ stretching mode of 3-chloro-5-(trifluoromethyl)pyridine provides a quantifiable spectroscopic marker for regioisomer authentication. The ~20 cm⁻¹ frequency shift relative to the ortho-substituted isomer and complete absence of this mode in the para-substituted isomer [1] enable unambiguous identification in incoming QC workflows, preventing costly synthetic failures due to incorrect isomer procurement.

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